molecular formula C16H26Cl2N2 B2865021 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride CAS No. 1208078-02-7

1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride

Cat. No.: B2865021
CAS No.: 1208078-02-7
M. Wt: 317.3
InChI Key: FRMHPJKYTNICAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride is a piperazine derivative characterized by a cyclohexylphenyl substituent at the 1-position of the piperazine ring. The cyclohexyl group may enhance lipophilicity, influencing blood-brain barrier permeability, while the aromatic phenyl ring could contribute to receptor-binding interactions.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;;/h6-9,14,17H,1-5,10-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMHPJKYTNICAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The Ullmann coupling reaction between a halogenated aryl precursor (e.g., 1-bromo-4-cyclohexylbenzene) and piperazine is a widely used method for synthesizing aryl-piperazine derivatives. This cross-coupling relies on palladium catalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The base sodium tert-butoxide facilitates deprotonation, while toluene or dioxane serves as the solvent.

Example Protocol (Adapted from):

  • Reactants:
    • 1-Bromo-4-cyclohexylbenzene (3.8 mmol)
    • Piperazine (11.5 mmol, 3x molar excess)
    • Pd(OAc)₂ (0.017 g, 0.023 mmol)
    • BINAP (0.049 g, 0.078 mmol)
    • Sodium tert-butoxide (4.2 mmol)
    • Dry toluene (20 mL)
  • Procedure:
    • Combine palladium catalyst, ligand, and base in dry toluene under inert atmosphere.
    • Add piperazine and aryl bromide, then reflux at 110°C for 20 hours.
    • Filter through celite, concentrate, and extract with ethyl acetate/1.5N HCl.
    • Neutralize the aqueous layer with NaOH, extract into ethyl acetate, and purify via chromatography.

Yield: ~20–65% (based on analogous reactions).

Optimization Strategies

  • Catalyst Loading: Increasing Pd₂(dba)₃ to 5 mol% improved yields to 81.6% in similar syntheses.
  • Solvent Effects: Replacing toluene with DMF or acetonitrile may enhance reactivity for sterically hindered substrates.
  • Temperature: Prolonged reflux (24–48 hours) compensates for the cyclohexyl group’s steric bulk.

Nucleophilic Aromatic Substitution (SNAr)

Reaction Conditions and Limitations

SNAr is feasible if the aryl halide is activated by electron-withdrawing groups (EWGs). However, the cyclohexyl group’s electron-donating nature deactivates the ring, necessitating harsh conditions. KI or tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst, while K₂CO₃ or Cs₂CO₃ serves as the base.

Example Protocol (Adapted from):

  • Reactants:
    • 1-Chloro-4-cyclohexylbenzene (17.4 mmol)
    • Piperazine (69.6 mmol, 4x molar excess)
    • K₂CO₃ (17.4 mmol)
    • KI (17.4 mmol)
    • Butanone (20 mL)
  • Procedure:
    • Reflux the mixture under nitrogen for 18 hours.
    • Filter, concentrate, and purify via chromatography (CH₂Cl₂:MeOH:NH₄OH = 90:10:0.5).

Yield: ~57% (observed in analogous chlorobenzhydryl-piperazine synthesis).

Challenges and Modifications

  • Steric Hindrance: The cyclohexyl group reduces reaction efficiency; elevated temperatures (140°C) or microwave-assisted synthesis may mitigate this.
  • Solvent Choice: Polar aprotic solvents like DMF improve solubility but require rigorous drying.

Salt Formation: Conversion to Dihydrochloride

Procedure

  • Dissolve the free base (1-(4-cyclohexyl-phenyl)-piperazine) in anhydrous ethanol or dichloromethane.
  • Bubble HCl gas through the solution or add concentrated HCl dropwise at 0–5°C.
  • Filter the precipitate, wash with cold ether, and dry under vacuum.

Purity: >95% (confirmed via HPLC in analogous dihydrochloride syntheses).

Comparative Analysis of Methods

Method Catalyst/Base Solvent Temperature Yield Advantages Limitations
Ullmann Coupling Pd₂(dba)₃, BINAP, t-BuONa Toluene 110°C 20–81.6% High functional group tolerance Costly catalysts, moderate yields
SNAr K₂CO₃, KI Butanone 80–140°C ~57% Low-cost reagents Limited to activated aryl halides
Reductive Amination NaBH₃CN MeOH 20°C N/A Mild conditions Unverified for this substrate

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for Ullmann couplings.
  • Catalyst Recycling: Immobilized palladium catalysts (e.g., Pd/C) lower production costs.
  • Quality Control: In-process analytics (HPLC, NMR) ensure compliance with pharmaceutical-grade standards.

Comparison with Similar Compounds

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)

  • Structure : Features a trimethoxybenzyl group instead of cyclohexylphenyl.
  • Key Data :
    • Molecular Formula: C₁₄H₂₂Cl₂N₂O₃
    • Molecular Weight: 337.24 g/mol
    • Synthesis: Produced via chloromethylation of 1,2,3-trimethoxybenzene followed by condensation with piperazine .
    • Biological Activity : Anti-ischemic agent that improves cellular energy metabolism by inhibiting fatty acid oxidation. Demonstrated efficacy in reducing oxidative stress and apoptosis in ovarian ischemia/reperfusion injury models .
    • Applications : Clinically used for cardiovascular conditions like angina pectoris.

Antihistamine Piperazine Derivatives

  • Examples :
    • Buclizine Dihydrochloride : 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine dihydrochloride.
    • Hydroxyzine Dihydrochloride : Contains a 1-[(4-chlorophenyl)benzyl]piperazine group.
  • Key Data: Synthesis: Hydroxyzine is synthesized via condensation of 2-(2-chloroethoxy)ethanol with 1-[(4-chlorophenyl)benzyl]-piperazine . Biological Activity: Block histamine H₁ receptors, reducing allergic responses. Applications: Treat allergies, anxiety, and nausea.

GBR12935 (1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine Dihydrochloride)

  • Structure : Contains diphenylmethoxyethyl and phenylpropyl substituents.
  • Key Data :
    • Biological Activity : Selective dopamine transporter (DAT) inhibitor, used in neurotransmitter uptake studies .
    • Applications : Research tool for studying cocaine addiction and dopaminergic pathways.

Chlorophenyl-Substituted Piperazines

  • Examples :
    • 1-(4-Chlorophenyl)piperazine Dihydrochloride : Direct chlorophenyl substitution.
  • Molecular Weight: 269.6 g/mol . 1-[2-(3-Chlorophenoxy)ethyl]piperazine Dihydrochloride: Ether-linked chlorophenyl group .
  • Biological Activity : Varies with substitution pattern. 4-Chlorophenyl derivatives often target serotonin receptors (e.g., 5-HT₁A/₁B subtypes) .

Fluorophenyl and Phenylethyl Derivatives

  • Examples :
    • 1-[1-(4-Fluorophenyl)ethyl]piperazine Dihydrochloride : Fluorine enhances metabolic stability .
    • 1-(2-Phenylethyl)piperazine Dihydrochloride : Simple phenylethyl substituent .
  • Applications : Fluorinated analogs are common in CNS drug development due to improved pharmacokinetics.

Triazole-Substituted Piperazine (1-(3-(4-Triazolyl)phenoxypropyl)piperazine Dihydrochloride)

  • Structure: Includes a triazole ring linked via phenoxypropyl.
  • Key Data: Molecular Weight: 323.83 g/mol Melting Point: 146–148°C Synthesis: 52% yield via multi-step organic reactions . Potential Applications: Anticancer research due to triazole’s bioactivity.

Structural and Functional Analysis

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity Applications
1-(4-Cyclohexyl-phenyl)-piperazine diHCl C₁₆H₂₃Cl₂N₂ 315.27 Cyclohexylphenyl Hypothetical CNS activity Research
Trimetazidine diHCl C₁₄H₂₂Cl₂N₂O₃ 337.24 Trimethoxybenzyl Anti-ischemic Cardiovascular therapy
Buclizine diHCl C₂₈H₃₂Cl₄N₂ 532.38 tert-Butyl/chlorophenyl Antihistaminic Allergy treatment
GBR12935 C₂₈H₃₂Cl₂N₂O 483.48 Diphenylmethoxyethyl Dopamine transporter inhibition Neuropharmacology research
1-(4-Chlorophenyl)piperazine diHCl C₁₀H₁₅Cl₃N₂ 269.6 4-Chlorophenyl Serotonin receptor modulation Psychiatric research

Key Observations

  • Lipophilic Groups (e.g., cyclohexyl, diphenylmethoxy) improve CNS penetration but may affect solubility. Heterocycles (e.g., triazole) introduce diverse bioactivity, including anticancer effects .
  • Safety Considerations : Piperazine derivatives can form mutagenic N-nitroso compounds when exposed to nitrites, necessitating careful formulation .

Biological Activity

1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride is a piperazine derivative characterized by a cyclohexyl and phenyl substituent. Its chemical structure can be represented as follows:

C13H18Cl2N2\text{C}_{13}\text{H}_{18}\text{Cl}_2\text{N}_2

This compound exhibits solubility in water due to the presence of dihydrochloride salts, which enhances its bioavailability in biological systems.

The biological activity of 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride primarily involves its interaction with various neurotransmitter receptors. Research indicates that piperazine derivatives often exhibit affinity for serotonin (5-HT) receptors and dopamine receptors, which are crucial in modulating mood, anxiety, and psychotic disorders.

Target Receptors

  • Serotonin Receptors : Compounds similar to 1-(4-Cyclohexyl-phenyl)-piperazine have shown significant binding affinity for 5-HT_1A and 5-HT_2A receptors, which are implicated in mood regulation and anxiety responses .
  • Dopamine Receptors : The compound may also interact with dopamine D2 receptors, suggesting potential applications in treating schizophrenia and other dopamine-related disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, compounds structurally related to 1-(4-Cyclohexyl-phenyl)-piperazine have demonstrated significant antibacterial activity against various strains of bacteria, including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 1 µg/mL, indicating potent antibacterial effects .

Antidepressant and Anxiolytic Effects

The modulation of serotonin receptors suggests that 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride may possess antidepressant or anxiolytic properties. In vivo studies have shown that piperazine derivatives can significantly reduce symptoms of depression in animal models by enhancing serotonergic transmission .

Comparative Studies

A comparative analysis with other piperazine derivatives reveals that structural modifications can lead to variations in biological activity. For example:

CompoundMIC (µg/mL)Target BacteriaNotable Activity
1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride1Pseudomonas aeruginosaStrong antibacterial
4-Chlorobenzyl derivative2Pseudomonas aeruginosaEnhanced activity
Indole-based piperazine4Staphylococcus aureusModerate activity

This table illustrates the varying potency among piperazine derivatives against specific bacterial strains, emphasizing the importance of structural modifications on biological efficacy.

Case Studies and Research Findings

Several case studies have focused on the pharmacological potential of piperazine derivatives:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various piperazine derivatives, including 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride. Results indicated significant inhibition against Gram-negative bacteria with minimal hemolytic activity towards human red blood cells, suggesting a favorable safety profile for clinical applications .
  • Neuropharmacological Effects : Research has demonstrated that piperazine compounds can modulate neurotransmitter systems effectively. For instance, derivatives were tested for their ability to alleviate symptoms in animal models of anxiety and depression, showing promising results comparable to established antidepressants .

Q & A

Q. What are the standard synthetic routes for 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride, and how is purity optimized?

The synthesis typically involves nucleophilic substitution between a cyclohexyl-phenyl benzyl chloride derivative and piperazine, followed by hydrochlorination. Reaction conditions (e.g., ethanol or toluene as solvents, 60–80°C for 12–24 hours) influence yield . Purification is achieved via recrystallization in ethanol/water mixtures, with HPLC or NMR used to confirm purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Basic: Proton/carbon NMR for structural confirmation (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • Intermediate: HPLC with UV detection (λ = 254 nm) to assess purity .
  • Advanced: High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., [M+H]+ calculated for C₁₆H₂₄Cl₂N₂: 329.12) .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C in a desiccator to prevent hygroscopic degradation. Use gloves and goggles when handling, and work in a fume hood to avoid inhalation .

Q. What in vitro assays are used to evaluate its pharmacological activity?

Radioligand binding assays (e.g., serotonin receptor subtypes 5-HT₁A/₂A) and functional assays (cAMP accumulation) are standard. IC₅₀ values should be cross-validated using cell lines like HEK-293 transfected with target receptors .

Advanced Research Questions

Q. How can reaction yield be optimized while minimizing byproducts?

  • Use catalytic agents like potassium iodide to accelerate substitution reactions .
  • Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1). Adjust stoichiometry (1.2:1 molar ratio of benzyl chloride to piperazine) to reduce di-alkylated byproducts .

Q. What strategies resolve contradictions in reported receptor binding affinities?

  • Perform cross-species assays (e.g., human vs. rodent receptors) to identify species-specific variations .
  • Use computational docking (AutoDock Vina) to model ligand-receptor interactions and validate discrepancies between in silico and experimental data .

Q. How can degradation pathways be analyzed under stress conditions?

  • Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days. Analyze degradation products via LC-MS/MS. Common degradants include decyclohexylated or oxidized derivatives .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Build 3D-QSAR models using CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with 5-HT receptor affinity .
  • Validate predictions with synthetic analogs (e.g., fluoro or methoxy substitutions) .

Q. How are batch-to-batch variations in pharmacological data addressed?

  • Implement quality control protocols: Ensure consistent starting material purity (>98%) and reaction conditions .
  • Use meta-analysis to aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for variability .

Q. What in vivo models are suitable for evaluating long-term toxicity?

  • Rodent models: Administer 10–50 mg/kg/day orally for 28 days. Monitor hematological, hepatic, and renal parameters. Histopathology of brain tissue can assess neurotoxicity .

Methodological Considerations Table

Focus Area Key Parameters Recommended Techniques
SynthesisYield, purity, byproduct controlTLC, HPLC, recrystallization
Pharmacological AssaysIC₅₀, receptor specificityRadioligand binding, cAMP assays
Stability StudiesDegradation kinetics, degradant identificationLC-MS/MS, accelerated stability testing
Computational SARSubstituent effects, docking scoresCoMFA, AutoDock Vina

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.